molecular formula C9H7FO4 B14230977 7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 819800-85-6

7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B14230977
CAS No.: 819800-85-6
M. Wt: 198.15 g/mol
InChI Key: TXGMTNKTEATJLN-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 5th position of the benzodioxine ring. It is a derivative of 1,4-benzodioxine, which is known for its diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of acetyl chloride with methyl cyclopropene aldehyde, followed by cyclization to form the benzodioxine ring . Another method involves the oxidation of 2,3-dihydro-1,4-benzodioxine using oxidizing agents such as hydrogen peroxide or potassium permanganate, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and other substituents on the benzodioxine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the benzodioxine ring.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group on the benzodioxine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

819800-85-6

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C9H7FO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2,(H,11,12)

InChI Key

TXGMTNKTEATJLN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)F)C(=O)O

Origin of Product

United States

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